molecular formula C21H19N5O B1254996 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea

Cat. No. B1254996
M. Wt: 357.4 g/mol
InChI Key: XTKIFGMBONJHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea is a member of the class of indazoles that is linifanib in which the 2-fluoro-5-methylphenyl group has been replaced by a 2-methylphenyl group. A cell-permeable 3-aminoindazolylurea compound, it acts as a potent and ATP-competitive inhibitor of VEGFR2/KDR (IC50 = 3 nM) as well as Flt3 and cKit (IC50 = 4 to 20 nM). Shown to block VEGF-induced VEGFR2 phosphorylation in 3T3-murine fibroblasts in vitro. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of indazoles, a ring assembly, an aromatic amine and a member of phenylureas.

Scientific Research Applications

Antiproliferative Activity

1H-Benzo[f]indazole-4,9-dione derivatives, closely related to 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea, have shown promising results in the development of anticancer agents. These derivatives exhibit significant antiproliferative activity, suggesting their potential in cancer treatment (Molinari et al., 2015).

Synthesis and Biological Importance

Indazole derivatives have been synthesized with various biological applications, including antibacterial, antifungal, and anti-inflammatory activities. For instance, compounds synthesized from 6-nitro-1H-indazole have shown promising results in these areas (Samadhiya et al., 2012).

Antimicrobial Activity

Certain indazole derivatives have demonstrated significant antimicrobial activity. This includes inhibitory effects against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Reddy et al., 2010).

Antitumor Activity

Recent studies on indazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, have shown distinct inhibition of cancer cell proliferation, demonstrating their potential in antitumor therapy (Lu et al., 2020).

Crystal Structure and Biological Activity

The synthesis and crystal structure analysis of similar indazole compounds have provided insights into their biological activities, especially in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).

Cytotoxicity Studies

Studies on N-substituted 3-amino-1H-indazole derivatives have revealed their cytotoxic activity towards various cancer cells, providing a platform for novel anticancer agents (Kornicka et al., 2017).

properties

Product Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-methylphenyl)urea

InChI

InChI=1S/C21H19N5O/c1-13-5-2-3-7-17(13)24-21(27)23-15-11-9-14(10-12-15)16-6-4-8-18-19(16)20(22)26-25-18/h2-12H,1H3,(H3,22,25,26)(H2,23,24,27)

InChI Key

XTKIFGMBONJHTF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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